Blue RX

Description

Properties

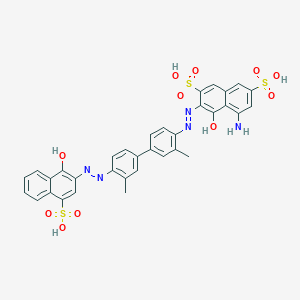

CAS No. |

6420-09-3 |

|---|---|

Molecular Formula |

C34H27N5O11S3 |

Molecular Weight |

777.8 g/mol |

IUPAC Name |

5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C34H27N5O11S3/c1-17-11-19(7-9-26(17)36-38-28-16-29(52(45,46)47)23-5-3-4-6-24(23)33(28)40)20-8-10-27(18(2)12-20)37-39-32-30(53(48,49)50)14-21-13-22(51(42,43)44)15-25(35)31(21)34(32)41/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50) |

InChI Key |

NOFURVVUAXWPPB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

"Blue RX" Is a Brand Name for Prescription Drug Plans, Not a Chemical Compound

Extensive research indicates that "Blue RX" is not a recognized chemical compound and therefore does not have a chemical structure. Instead, "Blue RX" and "Blue MedicareRx" are brand names for Medicare-approved prescription drug plans (PDP), also known as Medicare Part D.[1][2][3][4][5] These plans are offered by various Blue Cross Blue Shield organizations to provide coverage for prescription medications.[1][4][6][7][8][9]

The name "Blue RX" is a combination of the "Blue" from the Blue Cross Blue Shield branding and "Rx," the common medical abbreviation for a prescription. These plans have a formulary, which is a list of covered generic and brand-name drugs.[1][10] The covered medications are organized into tiers, which determine the copayment amount for the insured individual.[10]

Given that "Blue RX" refers to a service and not a substance, it is not possible to provide a chemical structure, quantitative data, experimental protocols, or signaling pathway diagrams as requested. The user's query is likely based on a misunderstanding of the term.

While there are many prescription drugs that are blue in color, and some chemical dyes have "blue" in their names, such as Methylene Blue or Reactive Blue 2, these are distinct chemical entities and are not what is referred to by the brand name "Blue RX".[11][12][13][14] For instance, Methylene Blue is a salt used as a dye and medication with the chemical formula C16H18ClN3S.[11][14] Reactive Blue 2 is another distinct dye with the chemical formula C29H20ClN7O11S3.[13]

References

- 1. samford.edu [samford.edu]

- 2. Blue MedicareRx (PDP) Prescription Drug Plan - Blue MedicareRx (PDP) [rxmedicareplans.com]

- 3. BlueRx PDP medicare prescription drug plan [bcbsalmedicare.com]

- 4. Blue Cross MedicareRx Plans | Blue Cross and Blue Shield of Texas [bcbstx.com]

- 5. 2026 AboutBlue - Blue MedicareRx (PDP) [rxmedicareplans.com]

- 6. medicare.bluecrossma.com [medicare.bluecrossma.com]

- 7. 2025 Prescription Coverage | Blue Cross Blue Shield of Massachusetts [medicarerx.bluecrossma.com]

- 8. Prescription drugs | Blue Cross MN [bluecrossmn.com]

- 9. Prescription Drug Lists | Blue Cross and Blue Shield of Illinois [bcbsil.com]

- 10. 2026 Formulary | Blue MedicareRx Prescription Drug Plans - Blue MedicareRx (PDP) [rxmedicareplans.com]

- 11. Methylene blue - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Blue RX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Blue RX is a novel, potent, and selective small molecule inhibitor targeting the constitutively active BRAF V600E mutant kinase, a key driver in several human cancers. This document provides a comprehensive overview of the in vitro mechanism of action of Blue RX, detailing its effects on the RAF-MEK-ERK signaling pathway. Quantitative data from a suite of biochemical and cell-based assays are presented, along with detailed experimental protocols to ensure reproducibility. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's activity.

Introduction

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations, particularly the V600E mutation in the BRAF kinase, is a major oncogenic driver in a significant percentage of melanomas, colorectal cancers, and other malignancies.[2][3] Blue RX has been developed as a targeted therapeutic to selectively inhibit the activity of BRAF V600E, thereby blocking downstream signaling and inhibiting the growth of BRAF-mutant cancer cells. This guide summarizes the core in vitro pharmacological data that defines the mechanism of action of Blue RX.

Biochemical Activity and Potency

The inhibitory potential of Blue RX was first characterized in cell-free biochemical assays.[4] These assays directly measure the ability of the compound to inhibit the kinase activity of its target protein.[5]

Kinase Inhibition

Blue RX demonstrates high potency against the BRAF V600E mutant kinase while showing significantly lower activity against wild-type (WT) BRAF and other related kinases. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify the potency of a kinase inhibitor.[4][6]

Table 1: Biochemical Potency of Blue RX against BRAF Kinases

| Target Kinase | IC50 (nM) | Ki (nM) |

| BRAF V600E | 5.2 | 2.5 |

| BRAF (WT) | 480 | 230 |

| CRAF (WT) | >10,000 | >5,000 |

Data represent the mean of three independent experiments.

Mechanism of Inhibition

Kinetic analysis studies were performed to determine the mode of inhibition. These experiments reveal whether the inhibitor competes with ATP, the substrate, or binds to an allosteric site.[5] The results indicate that Blue RX is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase.[7]

Cellular Mechanism of Action

To confirm that the biochemical activity of Blue RX translates to a functional effect in a cellular context, a series of in vitro cell-based assays were conducted using human melanoma cell lines.[8]

Inhibition of Downstream Signaling

The primary mechanism of Blue RX is to suppress the hyperactive RAF-MEK-ERK signaling cascade. This was assessed by measuring the phosphorylation status of key downstream proteins, MEK and ERK, via Western blot analysis.

Table 2: Inhibition of ERK Phosphorylation in A375 Cells

| Blue RX Conc. (nM) | p-ERK / Total ERK Ratio (Normalized) |

| 0 (Vehicle) | 1.00 |

| 1 | 0.85 |

| 10 | 0.42 |

| 100 | 0.05 |

| 1000 | <0.01 |

A375 cells (BRAF V600E mutant) were treated for 2 hours.

Anti-proliferative Activity

The functional consequence of inhibiting the RAF-MEK-ERK pathway is the suppression of cancer cell proliferation. The anti-proliferative activity of Blue RX was evaluated in both BRAF mutant and BRAF wild-type cell lines.

Table 3: Anti-proliferative IC50 Values of Blue RX

| Cell Line | BRAF Status | IC50 (nM) |

| A375 | V600E | 25 |

| SK-MEL-28 | V600E | 45 |

| WM-266-4 | V600E | 60 |

| SK-MEL-2 | WT | >20,000 |

| HCT116 | WT | >20,000 |

Cells were treated for 72 hours and viability was assessed using a standard MTS assay.

Signaling Pathway and Experimental Workflow Visualizations

Blue RX Mechanism of Action in the RAF-MEK-ERK Pathway

The following diagram illustrates the canonical RAF-MEK-ERK signaling pathway and the specific point of inhibition by Blue RX. In cells with the BRAF V600E mutation, the pathway is constitutively active, leading to uncontrolled cell proliferation. Blue RX selectively binds to and inhibits BRAF V600E, blocking the downstream phosphorylation cascade.

Caption: Mechanism of Blue RX in the BRAF V600E-driven signaling pathway.

Experimental Workflow for Western Blot Analysis

This diagram outlines the key steps involved in assessing the inhibition of ERK phosphorylation by Blue RX using Western blotting.

Caption: Workflow for analyzing protein phosphorylation via Western blot.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Assay

-

Objective: To determine the IC50 of Blue RX against BRAF V600E and BRAF WT kinases.

-

Materials: Recombinant human BRAF V600E and BRAF WT enzymes, biotinylated MEK1 substrate, ATP, kinase assay buffer, 10 mM stock of Blue RX in DMSO, HTRF detection reagents.

-

Procedure:

-

Prepare a serial dilution of Blue RX in kinase assay buffer.

-

In a 384-well plate, add 2 µL of diluted Blue RX or DMSO (vehicle control).

-

Add 4 µL of kinase/substrate mix (BRAF V600E or BRAF WT and biotin-MEK1) to each well.

-

Initiate the reaction by adding 4 µL of ATP solution (final concentration at the Km for each enzyme).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add HTRF detection reagents.

-

Incubate for 60 minutes in the dark.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol: Cell Proliferation (MTS) Assay

-

Objective: To determine the anti-proliferative IC50 of Blue RX in cancer cell lines.

-

Materials: A375, SK-MEL-28, SK-MEL-2 cell lines, complete growth medium, 96-well plates, 10 mM stock of Blue RX in DMSO, MTS reagent.

-

Procedure:

-

Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Prepare a 10-point serial dilution of Blue RX in growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing Blue RX or vehicle (DMSO).

-

Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours until color development is sufficient.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the data to vehicle-treated cells and plot the dose-response curve to calculate the IC50 value.

-

Protocol: Western Blotting for p-ERK Inhibition

-

Objective: To measure the inhibition of ERK phosphorylation in A375 cells upon treatment with Blue RX.

-

Materials: A375 cells, 6-well plates, Blue RX, RIPA lysis buffer with protease/phosphatase inhibitors, primary antibodies (anti-p-ERK1/2, anti-ERK1/2), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Seed 500,000 A375 cells per well in 6-well plates and incubate overnight.

-

Treat cells with the desired concentrations of Blue RX or DMSO for 2 hours.

-

Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Quantify protein concentration using a BCA assay.

-

Denature 20 µg of protein per sample and separate using a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with secondary antibody for 1 hour at room temperature.

-

Detect bands using an ECL substrate and an imaging system.

-

Quantify band intensities using image analysis software and normalize p-ERK to total ERK.

-

Conclusion

The in vitro data presented in this guide robustly characterize Blue RX as a potent and selective inhibitor of the BRAF V600E kinase. Its mechanism of action involves the direct inhibition of the kinase, leading to the suppression of the downstream RAF-MEK-ERK signaling pathway and resulting in a potent anti-proliferative effect in BRAF V600E-mutant cancer cells. These findings establish a strong preclinical rationale for the continued development of Blue RX as a targeted therapy for cancers harboring this specific mutation.

References

- 1. An In Vitro BRAF Activation Assay Elucidates Molecular Mechanisms Driving Disassembly of the Autoinhibited BRAF State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. courses.edx.org [courses.edx.org]

- 7. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide to the Discovery and Synthesis of Methylene Blue (Blue RX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and core mechanisms of Methylene Blue, a compound often referred to in biomedical contexts as Blue RX. This document details its historical significance, key experimental protocols, and established signaling pathways to support further research and development.

Introduction and Historical Context

Methylene Blue, a phenothiazine derivative, was first synthesized in 1876 by German chemist Heinrich Caro at BASF.[1] Initially developed as a synthetic dye for the textile industry, its unique chemical properties and unexpected biological activities quickly garnered scientific interest.[2] By the late 19th century, its selective staining of neural tissues, demonstrated by Paul Ehrlich in 1891, paved the way for its exploration in medicine.[2] This led to its pioneering use as the first synthetic antimalarial agent.[1][2] Over the decades, the therapeutic applications of Methylene Blue have expanded significantly, most notably in the treatment of methemoglobinemia.[1][3]

Physicochemical Properties

Methylene Blue is a dark green crystalline powder that forms a blue solution in water.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3,7-bis(Dimethylamino)-phenothiazin-5-ium chloride | [1] |

| CAS Number | 61-73-4 | [1] |

| Molecular Formula | C₁₆H₁₈ClN₃S | [1] |

| Molar Mass | 319.85 g/mol | [1] |

Synthesis of Methylene Blue

The commercial synthesis of Methylene Blue involves the oxidation of N,N-dimethyl-p-phenylenediamine. A common laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of Methylene Blue

Objective: To synthesize Methylene Blue from N,N-dimethylaniline.

Materials:

-

N,N-dimethylaniline

-

Hydrochloric acid

-

Sodium nitrite

-

Sodium thiosulfate

-

A suitable oxidizing agent (e.g., hydrogen peroxide)

-

A leuco base

-

Filtration apparatus

-

Recrystallization solvents (e.g., water, ethanol)

Methodology:

-

Diazotization: N,N-dimethylaniline is treated with hydrochloric acid and sodium nitrite to form a diazonium salt.

-

Thiosulfonation: The diazonium salt is then reacted with sodium thiosulfate to introduce a thiosulfonate group.

-

Oxidative Coupling: The resulting intermediate is oxidatively coupled with another molecule of N,N-dimethylaniline.

-

Cyclization and Oxidation: The coupled product undergoes intramolecular cyclization and further oxidation to form the characteristic phenothiazine core of Methylene Blue.[4]

-

Purification: The crude Methylene Blue is purified by filtration and recrystallization to obtain a high-purity product.[4]

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may vary and should be optimized for desired yield and purity.

Caption: The role of Methylene Blue in the enzymatic reduction of methemoglobin.

4.2. Mitochondrial Respiration and Neuroprotection

Methylene Blue can enhance mitochondrial function by acting as an alternative electron carrier in the electron transport chain. [5]It can accept electrons from NADH and bypass complexes I and III, directly reducing cytochrome c. [3][5]This process can increase ATP production and reduce the generation of reactive oxygen species (ROS), contributing to its neuroprotective effects. [3][5] Diagram: Methylene Blue's Role in the Electron Transport Chain

Caption: Methylene Blue as an alternative electron carrier in the mitochondrial ETC.

Quantitative Data and Experimental Protocols

Table 1: Decolorization Efficiency of Navy Blue Rx by various microorganisms

| Microorganism | Decolorization Efficiency (%) | Time (hours) | Reference |

| Proteus sp. SUK7 | 83 | 96 | [3] |

| Exiguobacterium sp. | 91.2 | 48 | [3] |

| Streptomyces krainskii SUK-5 | 95 | 24 | [6] |

Experimental Protocol: Assessing Decolorization of Textile Dyes

Objective: To determine the efficiency of a microbial strain in decolorizing a textile dye solution.

Materials:

-

Microbial culture (e.g., Proteus sp.)

-

Nutrient broth

-

Textile dye solution of known concentration (e.g., Navy Blue Rx)

-

Spectrophotometer

-

Incubator shaker

-

Centrifuge

Methodology:

-

Inoculation: A sterile nutrient broth is inoculated with the microbial strain and incubated to achieve a desired cell density.

-

Decolorization Assay: A known concentration of the textile dye is added to the microbial culture. A control flask without the microbial inoculum is also prepared.

-

Incubation: The flasks are incubated under specific conditions (e.g., 30°C, static or shaking).

-

Sampling: Aliquots are withdrawn at regular time intervals.

-

Analysis: The samples are centrifuged to pellet the microbial cells. The absorbance of the supernatant is measured at the maximum wavelength (λmax) of the dye using a spectrophotometer.

-

Calculation: The percentage of decolorization is calculated using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Conclusion

Methylene Blue (Blue RX) represents a remarkable journey from a textile dye to a versatile therapeutic agent. Its rich history and diverse mechanisms of action continue to inspire new avenues of research in medicine and biotechnology. This guide provides a foundational understanding for professionals engaged in the exploration and development of novel applications for this multifaceted compound.

References

Unraveling "Blue RX": A Multifaceted Identity in Science and Commerce

The term "Blue RX" does not refer to a single, universally recognized pharmaceutical compound. Instead, research reveals this designation is associated with a diverse range of products and scientific subjects, from industrial dyes and specific chemical entities to healthcare plans and medical devices. This guide clarifies the varied identities of "Blue RX" to provide researchers, scientists, and drug development professionals with a clear understanding of its different contexts.

"Blue RX" in Chemical and Industrial Contexts: A World of Color

In the realm of industrial chemistry, "Blue RX" is a common descriptor for a variety of dyestuffs. These are primarily used in the textile industry and are not intended for therapeutic use.

-

Navy Blue RX (Reactive Blue 59) : This is a type of reactive dye used for coloring cellulosic fibers like cotton.[1][2] Much of the scientific literature associated with "Navy Blue RX" focuses on its bioremediation and degradation, as these dyes can be environmental pollutants.[3][4][5][6]

-

Hydron Blue RX : This is another category of dye, specifically a sulfur dye.[7][8]

-

Ultramarine Blue RX : This is a pigment composed of silicic acid, aluminum sodium salt, and sulfur, known for its use in masterbatches and compounds.[9]

The Specific Chemical Compound: "Blue RX" as a Synonym

Chemical databases, including PubChem, list a specific molecule with the synonym "Blue RX".[10]

| Identifier | Details |

| CAS Number | 6420-09-3[10][11] |

| Molecular Formula | C34H27N5O11S3[10][11] |

| IUPAC Name | 5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid[10] |

| Other Synonyms | CHEMBL1269669, NSC-51536[10] |

While this compound is chemically defined, its solubility and stability profile, as well as its potential therapeutic applications, are not extensively detailed in the readily available literature. Further investigation into this specific CAS number would be necessary to build a comprehensive technical profile.

"Blue Rx" in Healthcare and Medical Devices: Branding and Benefits

The term "Blue Rx" is also utilized in the branding of healthcare products and services, which are distinct from any single chemical compound.

-

Prescription Drug Plans : "Blue Rx" is a name used for Medicare prescription drug plans offered by providers such as Highmark Blue Shield and for drug formularies managed by entities like Pacific Blue Cross.[12][13][14][15] These are insurance products and not pharmaceutical substances.

-

Ophthalmic Lenses : "Lentes Blue Rx" refers to specialized lenses designed to filter high-energy blue light from digital screens and other sources.[16] These are medical devices aimed at reducing eye strain.[16]

"Rx" in Biological Research: A Developmental Gene

In the field of developmental biology, "Rx" refers to a paired-like homeobox gene that plays a crucial role in the development of the vertebrate eye and ventral hypothalamus.[17] This is a fundamental area of genetic and cellular research and is not related to a drug named "Blue RX".

The inquiry for a technical guide on the solubility and stability of "Blue RX" is faced with the challenge of an ambiguous term. To proceed with a detailed analysis, a more specific identifier is required. Researchers and professionals interested in a particular "Blue RX" should specify whether their interest lies in a specific dyestuff, the chemical compound with CAS number 6420-09-3, or another entity. Without this clarification, a single, coherent technical guide cannot be accurately compiled.

References

- 1. adityacolorchem.com [adityacolorchem.com]

- 2. Reactive Dyes, Reactive Cold Dyes, Reactive HE Dyes [dyescolours.com]

- 3. researchgate.net [researchgate.net]

- 4. scientifictemper.com [scientifictemper.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemnet.com [chemnet.com]

- 8. benchchem.com [benchchem.com]

- 9. explore.azelis.com [explore.azelis.com]

- 10. Blue RX | C34H27N5O11S3 | CID 165474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy Blue RX (EVT-429575) | 6420-09-3 [evitachem.com]

- 12. Blue Rx Information Now Available Online | BC Nurses' Union [bcnu.org]

- 13. myweb.bucknell.edu [myweb.bucknell.edu]

- 14. New Blue RX Drug Plan Takes Effect 2017 | BC Nurses' Union [bcnu.org]

- 15. medicare.highmark.com [medicare.highmark.com]

- 16. Protéjase — Lentes Blue Rx [lentesbluerx.com]

- 17. Cell-Autonomous Requirement for Rx Function in the Mammalian Retina and Posterior Pituitary - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties and Analysis of Blue RX

This document provides a comprehensive overview of the spectroscopic properties, mechanism of action, and relevant experimental protocols for the novel fluorogenic compound, Blue RX. The information is intended for researchers, scientists, and professionals involved in drug development and molecular imaging.

Introduction

Blue RX is a novel, cell-permeable fluorogenic probe designed for the specific detection of activated Caspase-3, a key biomarker of apoptosis. Its unique chemical structure renders it non-fluorescent in its native state. Upon enzymatic cleavage by activated Caspase-3, Blue RX undergoes a conformational change that results in a significant increase in fluorescence emission in the blue region of the spectrum. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an ideal candidate for high-throughput screening and in-vitro cellular imaging assays.

Spectroscopic Properties

The photophysical characteristics of Blue RX have been extensively characterized. In its uncleaved state, the compound exhibits negligible fluorescence. However, upon activation by Caspase-3, it displays strong fluorescence. The key spectroscopic parameters are summarized below.

Table 1: Spectroscopic Properties of Activated Blue RX

| Property | Value | Conditions |

| Absorption Maximum (λ_abs) | 385 nm | In PBS, pH 7.4 |

| Emission Maximum (λ_em) | 450 nm | In PBS, pH 7.4 |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | At 385 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.85 | In PBS, pH 7.4 |

| Fluorescence Lifetime (τ) | 4.2 ns | In PBS, pH 7.4 |

| Stokes Shift | 65 nm | - |

Mechanism of Action and Signaling Pathway

Blue RX is designed to be a specific substrate for activated Caspase-3. In healthy cells, Caspase-3 remains in its inactive zymogen form, and Blue RX remains non-fluorescent. The induction of apoptosis, through intrinsic or extrinsic pathways, leads to the activation of Caspase-3. Activated Caspase-3 then recognizes and cleaves a specific peptide sequence within the Blue RX molecule. This cleavage event releases the fluorophore, leading to a detectable fluorescent signal.

A Technical Guide to Methylene Blue (Blue RX) and its Analogs: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on Methylene Blue (MB), colloquially referred to here as "Blue RX," and its analogs. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the pharmacology, experimental methodologies, and key signaling pathways associated with this class of compounds.

Introduction

Methylene Blue (methylthioninium chloride) is a phenothiazine dye with a long history of use in medicine, initially as an antimalarial agent and an antiseptic. In recent years, there has been a resurgence of interest in MB and its analogs due to their diverse pharmacological properties, including neuroprotective, antidepressant, and mitochondrial-enhancing effects. This guide synthesizes the current understanding of MB and its derivatives, with a focus on quantitative data and experimental protocols to facilitate further research and development.

Core Mechanisms of Action and Signaling Pathways

Methylene Blue and its analogs exert their biological effects through multiple mechanisms of action. The primary pathways are detailed below.

Inhibition of Monoamine Oxidase (MAO)

Methylene Blue is a potent inhibitor of Monoamine Oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the synaptic levels of these neurotransmitters, which is believed to be a primary contributor to the antidepressant effects of MB. Several analogs of MB have been synthesized and evaluated for their MAO inhibitory activity.

A simplified diagram of the MAO inhibition pathway is presented below:

Caption: Inhibition of Monoamine Oxidase A by Methylene Blue and its analogs.

Modulation of the Nitric Oxide (NO) - cGMP Pathway

Methylene Blue is a well-documented inhibitor of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC). By inhibiting these enzymes, MB reduces the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in vasodilation and neuronal signaling. This mechanism is thought to contribute to its vasopressor effects and may also play a role in its neuroprotective properties.

The signaling pathway for the inhibition of the NO-cGMP cascade is illustrated below:

Caption: Inhibition of the Nitric Oxide (NO) - cGMP signaling pathway by Methylene Blue.

Enhancement of Mitochondrial Function

Methylene Blue has been shown to enhance mitochondrial respiration by acting as an alternative electron carrier in the electron transport chain (ETC). It can accept electrons from NADH and transfer them to cytochrome c, bypassing complexes I and III. This action can increase ATP production and reduce the generation of reactive oxygen species (ROS), which is particularly beneficial in conditions of mitochondrial dysfunction.

The workflow of Methylene Blue's action on the mitochondrial electron transport chain is depicted below:

Caption: Methylene Blue as an alternative electron carrier in the mitochondrial ETC.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for Methylene Blue and its analogs from the reviewed literature.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

| Methylene Blue | 0.07 | 4.37 | [1][2][3][4] |

| 1,9-Dimethyl Methylene Blue | 0.018 | - | [1][2][3] |

| New Methylene Blue | - | - | [2][3] |

| Cresyl Violet | 0.0037 | 0.592 | [1][2][3] |

| Nile Blue | 0.0077 | 0.012 | [1][2][3] |

| Neutral Red | - | - | [2][3] |

| Analog 1 | 0.518 | - | [5] |

| Analog 2 | 1.23 | - | [5] |

| Analog 3 | 2.56 | - | [5] |

| Analog 4 | 3.89 | - | [5] |

| Analog 5* | 4.73 | - | [5] |

*Note: The specific structures of Analogs 1-5 were described in the referenced publication but are not detailed here for brevity.

Table 2: Nitric Oxide Synthase (NOS) and Guanylate Cyclase (sGC) Inhibition

| Compound | NOS IC₅₀ (µM) | sGC IC₅₀ (µM) | Reference |

| Methylene Blue | 5.3 - 9.2 | ~60 | [1][3] |

Table 3: Antimicrobial Activity

| Compound | S. aureus MIC (µg/ml) | S. epidermidis MIC (µg/ml) | K. pneumoniae MIC (µg/ml) | Reference |

| Dimethyl Methylene Blue | 1 | 1 | 8 | [2] |

| New Methylene Blue | 4 | 4 | 0.5 | [2] |

| Acriflavine | 8 | 2 | 2 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature review.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of Methylene Blue and its analogs against human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Methylene Blue and its analogs

-

Potassium phosphate buffer (50 mM, pH 7.2)

-

Triton X-100

-

Spectrophotometer or fluorometer

-

96-well plates

Procedure:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B are purified as previously described.[6]

-

Assay for MAO-A:

-

MAO-A (approximately 50 nM) is assayed spectrophotometrically at 314 nm in a 50 mM potassium phosphate buffer (pH 7.2) containing 0.2% Triton X-100 at 30°C.

-

Kynuramine is used as the substrate at concentrations ranging from 0.1 to 0.9 mM.

-

Methylene Blue or its analogs are added at various concentrations to determine the dose-response curve.

-

The rate of kynuramine oxidation is measured by the increase in absorbance at 314 nm.

-

-

Assay for MAO-B:

-

MAO-B is assayed polarographically using benzylamine (0.6 mM) as the substrate.

-

The assay is conducted in a similar buffer system as the MAO-A assay.

-

The rate of oxygen consumption is measured to determine MAO-B activity.

-

-

Data Analysis:

-

The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves using non-linear regression analysis.[6]

-

Measurement of Mitochondrial Respiration

Objective: To assess the effect of Methylene Blue and its analogs on mitochondrial oxygen consumption.

Materials:

-

Isolated mitochondria (e.g., from rat liver or brain)

-

Mitochondrial assay solution

-

Respiratory substrates (e.g., succinate, rotenone)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Methylene Blue and its analogs

Procedure:

-

Mitochondrial Isolation: Mitochondria are isolated from fresh tissue using differential centrifugation.

-

Respirometry:

-

Isolated mitochondria are diluted in the mitochondrial assay solution to a final concentration of approximately 200 µg/ml.

-

The mitochondrial suspension is added to the wells of the respirometer's microplate and centrifuged to create a monolayer.

-

Respiratory substrates (e.g., 5.5 mM succinate and 2.2 µM rotenone) are added to each well.

-

The plate is incubated at 37°C and then placed in the respirometer.

-

Baseline oxygen consumption rates (OCR) are measured.

-

Methylene Blue or its analogs are injected into the wells at various concentrations, and the change in OCR is recorded.

-

-

Data Analysis:

-

The OCR is calculated as the negative time derivative of the oxygen concentration.

-

The effect of the compounds on mitochondrial respiration is determined by comparing the OCR before and after their addition.

-

Conclusion

Methylene Blue and its analogs represent a versatile class of compounds with a rich pharmacology and significant therapeutic potential. Their multi-target engagement, including inhibition of MAO-A, modulation of the NO-cGMP pathway, and enhancement of mitochondrial function, makes them attractive candidates for the treatment of a range of disorders, from depression to neurodegenerative diseases. This technical guide provides a foundation for researchers by summarizing the key quantitative data, outlining essential experimental protocols, and visualizing the primary signaling pathways. Further research into the structure-activity relationships of novel analogs will be crucial for optimizing their therapeutic profiles and advancing them into clinical development.

References

- 1. Inhibition of nitric oxide synthesis by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Methylene blue - Wikipedia [en.wikipedia.org]

- 5. Novel actions of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Safety and Toxicity Profile of Blue RX

Disclaimer: The compound "Blue RX" is a fictional substance created for illustrative purposes. All data, experimental protocols, and associated pathways described in this document are representative examples and do not correspond to any real-world compound. This guide is intended to serve as a template for researchers, scientists, and drug development professionals on the structure and content of a comprehensive safety and toxicity profile.

Executive Summary

Blue RX is a novel, synthetic small molecule designed as a potent and selective inhibitor of the Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway implicated in myeloproliferative neoplasms and inflammatory diseases. This document provides a comprehensive overview of the preclinical safety and toxicity profile of Blue RX, established through a series of in vitro and in vivo studies conducted in compliance with Good Laboratory Practice (GLP) standards.[1][2][3] The findings indicate a manageable safety profile under the proposed therapeutic dosages, with a well-defined no-observed-adverse-effect level (NOAEL). Key toxicities identified at supratherapeutic doses include dose-dependent myelosuppression and mild, reversible gastrointestinal effects. Blue RX demonstrated no mutagenic or genotoxic potential.

Non-Clinical Safety and Toxicology

A battery of non-clinical toxicology studies was performed to characterize the potential adverse effects of Blue RX.[1][2] These studies were designed to assess acute, subchronic, and chronic toxicity, as well as specific organ system toxicities.[4]

Single-dose toxicity studies were conducted in two rodent species to determine the maximum tolerated dose (MTD) and acute lethal dose (LD50).

Table 1: Acute Toxicity of Blue RX

| Species | Route of Administration | LD50 (mg/kg) | Maximum Tolerated Dose (mg/kg) | Key Observations |

| Sprague-Dawley Rat | Oral (p.o.) | > 2000 | 1000 | Sedation, decreased activity at doses >1000 mg/kg |

| CD-1 Mouse | Oral (p.o.) | 1500 | 750 | Ataxia, piloerection at doses >750 mg/kg |

| Sprague-Dawley Rat | Intravenous (i.v.) | 150 | 75 | Hematological changes, transient hypotension |

| CD-1 Mouse | Intravenous (i.v.) | 120 | 60 | Hematological changes, local irritation at injection site |

Subchronic toxicity was evaluated in both rodent and non-rodent species over a 28-day period to identify target organs and establish the NOAEL.

Table 2: 28-Day Repeat-Dose Toxicity Summary

| Species | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs and Key Findings |

| Sprague-Dawley Rat | Oral | 0, 50, 150, 450 | 50 | Bone marrow (myelosuppression), spleen (extramedullary hematopoiesis), stomach (epithelial hyperplasia) at mid and high doses. |

| Beagle Dog | Oral | 0, 25, 75, 200 | 25 | Bone marrow (dose-dependent hypocellularity), gastrointestinal tract (emesis, diarrhea at high dose). |

Specific Toxicity Studies

A standard battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of Blue RX.

Table 3: Genetic Toxicology Profile of Blue RX

| Assay | Test System | Concentration/Dose Range | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 1 - 5000 µ g/plate | With and Without S9 | Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 10 - 1000 µg/mL | With and Without S9 | Negative |

| In Vivo Micronucleus | CD-1 Mouse Bone Marrow | 100, 300, 600 mg/kg | N/A | Negative |

The potential for Blue RX to affect cardiovascular function was assessed in vitro and in vivo.

Table 4: Cardiovascular Safety Profile of Blue RX

| Assay | Test System | Key Parameter | Result |

| hERG Channel Assay | HEK293 cells | IC50 | > 30 µM |

| In Vivo Cardiovascular Study | Telemetered Beagle Dogs | Blood Pressure, Heart Rate, ECG | No significant effects at doses up to 100 mg/kg |

Experimental Protocols

Objective: To evaluate the mutagenic potential of Blue RX by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA were used.

-

Metabolic Activation: The assay was performed with and without an Aroclor 1254-induced rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure: Blue RX was dissolved in DMSO. In the plate incorporation method, 0.1 mL of bacterial culture, 0.1 mL of test compound solution (or vehicle control), and 0.5 mL of S9 mix (or buffer) were added to 2.0 mL of molten top agar. The mixture was poured onto minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies per plate was counted. A positive response was defined as a dose-related increase in the mean number of revertants per plate to at least twice the mean of the vehicle control.

Objective: To assess the clastogenic or aneugenic potential of Blue RX by measuring the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in the bone marrow of treated mice.

Methodology:

-

Animals: Male and female CD-1 mice were used.

-

Dosing: Animals were administered Blue RX via oral gavage at doses of 100, 300, and 600 mg/kg. A vehicle control (0.5% methylcellulose) and a positive control (cyclophosphamide) were included.

-

Sample Collection: Bone marrow was collected from the femurs 24 and 48 hours after dosing.

-

Slide Preparation: Bone marrow cells were flushed, centrifuged, and smeared onto glass slides. Slides were air-dried and stained with May-Grünwald-Giemsa.

-

Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess cytotoxicity. A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicated a positive result.

Signaling Pathways and Workflows

Blue RX is an inhibitor of the JAK2 kinase. This diagram illustrates the canonical JAK-STAT pathway and the point of inhibition by Blue RX.

Caption: Inhibition of the JAK-STAT signaling pathway by Blue RX.

This diagram outlines the key steps in the Ames test protocol used to assess the mutagenicity of Blue RX.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Assay.

This diagram illustrates a simplified logical relationship for preclinical toxicity testing progression.

References

Methodological & Application

Blue RX experimental protocol for cell culture

As "Blue RX" does not correspond to a standardized experimental protocol, this document provides a comprehensive collection of application notes and protocols for key cell culture assays relevant to drug development that prominently feature "blue" reagents or blue light. These protocols are tailored for researchers, scientists, and drug development professionals.

Application Notes

Cell culture is a cornerstone of modern drug development, providing essential in vitro models for efficacy and toxicity testing.[1] A variety of assays are employed to assess cellular health and response to therapeutic candidates. Among these, several common and powerful techniques are colloquially associated with the color blue, either through the use of vital dyes, metabolic indicators, or the application of blue light in optogenetic systems.

This document details the protocols for three such "blue"-themed experimental approaches:

-

Trypan Blue Exclusion Assay for Cell Viability: A fundamental dye exclusion method to differentiate viable from non-viable cells.

-

Resazurin (AlamarBlue®) Assay for Cell Viability and Cytotoxicity: A metabolic assay that uses a blue indicator to measure cellular health.

-

Blue Light-Inducible Gene Expression: An advanced optogenetic technique for precise control of gene expression in mammalian cells.

These protocols are critical for generating robust and reproducible data in preclinical drug discovery and development.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion assay is a widely used method for quantifying cell viability.[2] It is based on the principle that viable cells possess intact cell membranes that exclude the Trypan Blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[3]

Quantitative Data Summary

| Parameter | Description | Typical Values | Citation |

| Cell Viability (%) | The percentage of viable cells in the total cell population. | A healthy log-phase culture should exhibit ≥95% viability. | [2][4] |

| Trypan Blue Concentration | The working concentration of the Trypan Blue solution. | 0.4% (w/v) is standard, sometimes diluted 1:1 with cell suspension. | [2][4] |

| Incubation Time | The time cells are exposed to Trypan Blue before counting. | 3 to 5 minutes. Longer times can lead to viable cells taking up the dye. | [5][6] |

| Dilution Factor | The factor by which the cell suspension is diluted with Trypan Blue. | Typically 2 (for a 1:1 dilution). | [6] |

Experimental Protocol

Materials:

-

Cell suspension

-

Trypan Blue solution, 0.4%[4]

-

Phosphate-buffered saline (PBS) or serum-free medium[5]

-

Hemocytometer and coverslip

-

Micropipettes and tips

-

Light microscope

Procedure:

-

Prepare a single-cell suspension of your cultured cells. If the cells are in a serum-containing medium, centrifuge the cells and resuspend them in PBS or serum-free medium, as serum proteins can interfere with the dye.[5]

-

In a small tube, mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension (a 1:1 ratio is common).[4] For example, combine 10 µL of cell suspension with 10 µL of Trypan Blue solution.[4]

-

Allow the mixture to incubate at room temperature for 3-5 minutes.[6]

-

Carefully load 10 µL of the cell-dye mixture into a clean hemocytometer.[4]

-

Under a light microscope, count the number of viable (unstained, bright) cells and non-viable (blue) cells in the central grid of the hemocytometer.[4]

-

Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100[4]

-

To determine the viable cell concentration, use the formula: Viable cells/mL = (Number of unstained cells counted) x Dilution factor x 10^4[4]

Experimental Workflow

Resazurin (AlamarBlue®) Assay for Cell Viability and Cytotoxicity

The Resazurin assay is a colorimetric and fluorometric method used to quantify cell viability and cytotoxicity. The blue, non-fluorescent, and cell-permeable dye, resazurin, is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[7][8] This conversion is proportional to the number of viable cells.[7]

Quantitative Data Summary

| Parameter | Description | Typical Values | Citation |

| Excitation Wavelength | The wavelength of light used to excite resorufin. | 530-570 nm | [9] |

| Emission Wavelength | The wavelength of light emitted by resorufin. | 580-620 nm | [9] |

| Absorbance Wavelength | The wavelength for measuring resorufin absorbance. | 570 nm (with a 600 nm reference). | [8] |

| Incubation Time | The time cells are incubated with the resazurin reagent. | 1 to 4 hours, but can be optimized for different cell types. | [7][8] |

| Resazurin Concentration | The final working concentration of resazurin in the culture. | Varies by manufacturer, often a 1:10 dilution of the stock reagent. | [10] |

Experimental Protocol

Materials:

-

Cells cultured in a 96-well or 384-well plate (opaque-walled plates are recommended for fluorescence).[7]

-

Resazurin-based reagent (e.g., AlamarBlue®).

-

Culture medium.

-

Test compounds for cytotoxicity studies.

-

Fluorescence or absorbance microplate reader.[8]

Procedure:

-

Seed cells into a multi-well plate at the desired density and allow them to adhere overnight.

-

Treat the cells with the test compounds at various concentrations and incubate for the desired exposure period.

-

Add the resazurin reagent to each well, typically 10% of the culture volume (e.g., 20 µL for a 200 µL culture).[7]

-

Incubate the plate at 37°C for 1-4 hours, protected from light.[7] The optimal incubation time may vary depending on the cell type and density.

-

Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission).[7]

-

For cytotoxicity analysis, plot the fluorescence/absorbance values against the compound concentration to determine metrics like the IC50.

Resazurin Reduction Pathway

Blue Light-Inducible Gene Expression (CRY2-CIB1 System)

Optogenetics allows for precise spatial and temporal control over cellular processes using light.[11] The CRY2-CIB1 system, derived from Arabidopsis thaliana, is a popular tool for blue light-inducible gene expression in mammalian cells.[12] In this system, blue light (around 450-488 nm) induces the heterodimerization of two proteins, CRY2 and CIB1.[13] By fusing a DNA-binding domain (like Gal4) to one partner and a transcriptional activation domain (like VP64) to the other, gene expression from a reporter plasmid can be controlled by simply switching a light source on or off.[11]

Quantitative Data Summary

| Parameter | Description | Typical Values | Citation |

| Activation Wavelength | The wavelength of blue light used to induce dimerization. | 450-488 nm | [13] |

| Light Intensity | The power of the light source. | Varies, can be optimized (e.g., 1500 µW/cm²). | [14] |

| Induction Time | The duration of light exposure needed to see a response. | Can be as short as a few hours. | [11] |

| Reversibility | The time it takes for the system to deactivate in the dark. | The interaction typically reverses in the dark. | [11] |

Experimental Protocol (General Overview)

Materials:

-

Mammalian cells (e.g., HEK293T).

-

Expression plasmid for CRY2 fused to a DNA-binding domain (e.g., CRY2-Gal4).

-

Expression plasmid for CIB1 fused to a transcriptional activation domain (e.g., CIB1-VP64).

-

Reporter plasmid with a promoter responsive to the DNA-binding domain (e.g., UAS-Luciferase).

-

Transfection reagent.

-

A blue light source (e.g., LED array) compatible with cell culture incubators.

Procedure:

-

Co-transfect the mammalian cells with the three plasmids (CRY2 fusion, CIB1 fusion, and the reporter).

-

Culture the cells for 24-48 hours to allow for plasmid expression.

-

Expose the cells to blue light for the desired duration. Control cells should be kept in the dark.

-

After light induction, lyse the cells and perform an assay to measure the reporter gene product (e.g., a luciferase assay for a luciferase reporter).

-

Quantify the results to determine the fold-induction of gene expression in response to blue light.

Blue Light-Induced Transcription Signaling Pathway

References

- 1. revvity.com [revvity.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]

- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]

- 11. Optogenetic control of gene expression using cryptochrome 2 and a light-activated degron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CRY2 Activated Mammalian System | Optogenetics [opto.creativebiomart.net]

- 13. Light-Regulated Protein Kinases Based on the CRY2-CIB1 System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent optogenetic regulation of gene expression in mammalian cells for bioproduction and basic research - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Blue RX" in Fluorescence Microscopy: A Guide to Potential Applications and Protocols

The term "Blue RX" does not correspond to a standardized or commonly documented fluorophore within the field of fluorescence microscopy. Initial research suggests this term may refer to a component of a live-cell imaging system or a commercial textile dye, rather than a specific fluorescent probe for biological applications. This document aims to provide guidance based on the potential interpretations of "Blue RX" and to equip researchers with the foundational knowledge to proceed once the specific nature of their "Blue RX" is identified.

For researchers, scientists, and drug development professionals, the precise identification of a fluorescent reagent is critical for reproducible and accurate experimental outcomes. Given the ambiguity of "Blue RX," it is imperative to verify the exact nature of the product being used. If "Blue RX" refers to a specific fluorescent dye, obtaining the manufacturer's specifications, including excitation and emission spectra, is the essential first step.

Potential Interpretations of "Blue RX"

-

Component of a Live-Cell Imaging System: The term may be associated with imaging hardware from companies such as Blue-Ray Biotech, which produces live-cell imaging systems like the EzScope.[1][2][3][4][5] In this context, "Blue" would refer to the blue light source (LED) used for excitation of blue-excitable dyes.

-

Textile Dye (Reactive Blue): "Reactive Navy Blue RX" (also known as Reactive Blue 59) is a type of azo dye used in the textile industry.[6][7] While some textile dyes have found applications in biological staining, their use as fluorophores in fluorescence microscopy is not standard. Such dyes may lack the specificity, photostability, and low toxicity required for high-quality fluorescence imaging.

General Principles and Protocols for Blue Fluorescent Dyes

Assuming "Blue RX" is a blue-excitable fluorescent dye, the following general protocols and considerations would apply. These are based on standard immunofluorescence and live-cell imaging techniques.

Table 1: Key Properties of Common Blue Fluorescent Dyes

| Property | DAPI | Hoechst 33342 | Alexa Fluor 405 |

| Excitation Max (nm) | 358 | 350 | 402 |

| Emission Max (nm) | 461 | 461 | 421 |

| Target | DNA (AT-rich regions) | DNA (AT-rich regions) | Conjugated to antibodies, etc. |

| Cell Permeability | Permeant (with fixation) | Permeant (live & fixed) | Impermeant (requires permeabilization for intracellular targets) |

| Common Application | Nuclear counterstain | Nuclear counterstain | Secondary antibody label, Phalloidin conjugate |

Experimental Protocol: Immunofluorescence Staining

This protocol provides a general framework for using a blue fluorescent dye conjugated to a secondary antibody for immunofluorescence.

Materials:

-

Cells cultured on sterile glass coverslips

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary Antibody (specific to the target protein)

-

"Blue RX"-conjugated Secondary Antibody (against the host species of the primary antibody)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture and Fixation:

-

Plate cells on coverslips and grow to the desired confluency.

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the "Blue RX"-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature.

-

Wash three times with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges with nail polish and allow to dry.

-

Store slides at 4°C in the dark.

-

Workflow for Immunofluorescence Staining

References

- 1. Live Cell Imaging-Blue-Ray Biotech [blue-raybio.com]

- 2. m.youtube.com [m.youtube.com]

- 3. When Live Cell Imaging System Becomes Smaller, Smarter, and More Affordable-Blue-Ray Biotech [blue-raybio.com]

- 4. youtube.com [youtube.com]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

- 7. worlddyevariety.com [worlddyevariety.com]

Application Notes & Protocols for Methylene Blue (Presumed "Blue RX") in Animal Studies

Disclaimer: The term "Blue RX" is not a standardized designation for a specific investigational drug in publicly available scientific literature. Based on the common use of "blue" to describe its color and "RX" to denote a prescription, this document focuses on Methylene Blue (MB), a well-researched blue-colored compound with therapeutic applications in animal models. Researchers should verify the specific identity of any compound referred to as "Blue RX" in their internal documentation.

Introduction

Methylene Blue is a heterocyclic aromatic compound with a long history of use in medicine, including as an antimalarial agent and for the treatment of methemoglobinemia.[1] In recent years, there has been a resurgence of interest in MB for its neuroprotective and cognitive-enhancing properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] Its proposed mechanism of action at low doses involves the enhancement of mitochondrial function.[4][5][6] These notes provide an overview of dosages, concentrations, and experimental protocols for the use of Methylene Blue in animal research, primarily focusing on rodent models of neurological disorders.

Data Presentation: Dosage and Concentration

The following tables summarize the quantitative data on Methylene Blue dosage and administration routes from various animal studies. It is crucial to note that the effects of Methylene Blue are often dose-dependent, with low doses generally showing therapeutic benefits and higher doses potentially being toxic.

Table 1: Methylene Blue Dosage in Rodent Models for Neuroprotection and Cognitive Enhancement

| Animal Model | Indication | Dosage | Administration Route | Study Outcome |

| Transgenic Mice (APP/PS1) | Alzheimer's Disease (Therapeutic & Preventive) | Not specified | Oral or Intraperitoneal (i.p.) | Reduced beta-amyloid deposition and protection from cognitive impairments.[2] |

| Tau-Transgenic Mice | Frontotemporal Dementia / Tauopathy (Preventive) | 20 mg/kg/day | In drinking water | Improved learning and memory when administered before deficit onset.[7] |

| Rats | Global Cerebral Ischemia | 0.5 mg/kg/day for 7 days | Subcutaneous (s.c.) via mini-pump | Reduced delayed neuronal cell death and improved mitochondrial function.[8] |

| Rats | Ischemic Stroke (tMCAO model) | 3 mg/kg followed by 1.5 mg/kg | Intravenous (i.v.) | Ameliorated brain edema.[9] |

| Rats | Memory Enhancement | 1 mg/kg | Not specified | Improved brain cytochrome oxidase activity and spatial memory retention.[10] |

Table 2: Methylene Blue Dosage in a Murine Model for Infectious Disease

| Animal Model | Indication | Dosage | Administration Route | Study Outcome |

| C57Bl6/N Mice | Cerebral Malaria | 1, 3, and 10 mg/kg for 5 days | Intraperitoneal (i.p.) | Dose-dependent reduction in mortality and prevention of cerebral malaria signs.[11] |

| C57Bl6/N Mice | Cerebral Malaria | 3 and 10 mg/kg for 3 days | Intraperitoneal (i.p.) | Dose-dependent reduction in mortality.[11] |

Experimental Protocols

Below are detailed methodologies for key experiments involving Methylene Blue in animal studies.

Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of Global Cerebral Ischemia

-

Objective: To assess the neuroprotective effects of Methylene Blue on neuronal cell death and mitochondrial dysfunction following global cerebral ischemia (GCI).[8]

-

Animal Model: Adult male rats.

-

Ischemia Induction (4-Vessel Occlusion Model):

-

Occlude both vertebral arteries by electrocautery.

-

On the following day, induce ischemia by occluding both common carotid arteries for a specified duration.

-

-

Methylene Blue Administration:

-

Immediately following GCI, implant a subcutaneous mini-pump for continuous drug delivery.

-

The pump is set to deliver Methylene Blue at a dose of 0.5 mg/kg/day for 7 days.[8]

-

-

Outcome Measures:

-

Histology: At the end of the treatment period, perfuse the animals and prepare brain sections. Perform Nissl staining to assess neuronal cell death in the hippocampal CA1 region.

-

Mitochondrial Function: Isolate mitochondria from the hippocampal CA1 region. Measure ATP concentration using a luciferase/luciferin-based assay kit.[8]

-

Apoptosis Assays: Measure the activities of caspase-3, -8, and -9 in hippocampal tissue homogenates.[8]

-

Behavioral Tests: Conduct tests such as the Morris water maze to assess learning and memory deficits.[8]

-

Protocol 2: Assessment of Cognitive Enhancement in a Transgenic Mouse Model of Alzheimer's Disease

-

Objective: To determine if chronic Methylene Blue treatment can prevent or reverse cognitive deficits and amyloid pathology.[2]

-

Animal Model: APP/PS1 transgenic mice.

-

Methylene Blue Administration:

-

Preventive Regimen: Start treatment before the typical onset of beta-amyloid pathology.

-

Therapeutic Regimen: Start treatment after the onset of beta-amyloid pathology.

-

Administer Methylene Blue either orally (e.g., in drinking water) or via intraperitoneal injections.[2]

-

-

Outcome Measures:

-

Behavioral Analysis: Conduct a battery of tests to assess social, learning, and exploratory behaviors.

-

Immunohistochemistry: Following the treatment period, sacrifice the animals and prepare brain tissue sections. Perform immunohistochemical staining for beta-amyloid plaques in the hippocampus and cortex.[2]

-

Metabolomic Analysis: Use techniques like High-Resolution Magic Angle Spinning Nuclear Magnetic Resonance (HRMAS-NMR) on brain tissue to measure metabolites related to mitochondrial metabolism, such as alanine and lactate.[2]

-

Protocol 3: Preparation and Administration of Methylene Blue for Injection

-

Objective: To prepare a sterile Methylene Blue solution for injection in animal studies.[12]

-

Materials:

-

Methylene Blue powder

-

1x Phosphate Buffered Saline (PBS)

-

Vortex mixer

-

Syringe filter (e.g., 0.22 µm)

-

Sterile syringes and needles

-

-

Procedure:

-

Weigh the desired amount of Methylene Blue powder (e.g., 0.1 g for a 10 mg/mL solution).

-

Dissolve the powder in the appropriate volume of 1x PBS (e.g., 10 mL).

-

Vortex the mixture until the Methylene Blue is completely dissolved.

-

To ensure sterility and prevent clogging of needles, filter the solution using a syringe filter into a sterile container.[12]

-

The solution is now ready for administration via the desired injection route (e.g., intraperitoneal, intravenous).

-

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway for Methylene Blue's Neuroprotective Effects

Caption: Methylene Blue's role in mitochondrial electron transport.

Diagram 2: Experimental Workflow for In Vivo Neuroprotection Study

Caption: Workflow for a typical in vivo neuroprotection study.

References

- 1. Exploring Methylene Blue and Its Derivatives in Alzheimer's Treatment: A Comprehensive Review of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic and preventive effects of methylene blue on Alzheimer's disease pathology in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tccompound.com [tccompound.com]

- 4. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Actions of Methylene Blue and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tccompound.com [tccompound.com]

- 7. alzforum.org [alzforum.org]

- 8. Neuroprotective and Functional Improvement Effects of Methylene Blue in Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylene blue ameliorates brain edema in rats with experimental ischemic stroke via inhibiting aquaporin 4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurometabolic mechanisms for memory enhancement and neuroprotection of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose Responses of Proveblue Methylene Blue in an Experimental Murine Cerebral Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Assessing Urinary Tract Junction Obstruction Defects by Methylene Blue Dye Injection [jove.com]

Applications of Methylene Blue and Evans Blue in Neurobiology Research

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The term "Blue RX" in neurobiology research most commonly refers to Methylene Blue (MB), a compound with a long history in medicine and a growing portfolio of applications in neuroscience. Its neuroprotective, cognitive-enhancing, and anti-neuroinflammatory properties make it a valuable tool for investigating a range of neurological conditions. Another blue dye, Evans Blue (EB), traditionally used for assessing blood-brain barrier integrity, has also demonstrated neuroprotective effects, particularly in the context of ischemic stroke.

This document provides detailed application notes and protocols for the use of Methylene Blue and Evans Blue in neurobiology research, with a focus on their mechanisms of action, experimental applications, and relevant quantitative data.

Methylene Blue (MB)

Methylene Blue is a cell-permeable, heterocyclic aromatic dye with a unique redox potential that underlies its diverse biological activities. It readily crosses the blood-brain barrier, making it an effective agent for studying and potentially treating central nervous system disorders.

Key Applications in Neurobiology:

-

Neuroprotection: MB protects neurons from various insults, including oxidative stress, mitochondrial dysfunction, and excitotoxicity. It has shown promise in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Cognitive Enhancement: Low doses of MB have been shown to improve memory and learning. This is attributed to its ability to enhance mitochondrial respiration and increase cerebral metabolic rate.

-

Mitochondrial Function Analysis: MB's ability to shuttle electrons in the mitochondrial respiratory chain makes it a useful tool for studying mitochondrial function and dysfunction.

-

Inhibition of Nitric Oxide (NO) Signaling: MB is an inhibitor of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC), key enzymes in the NO signaling pathway. This allows researchers to investigate the role of NO in various neuropathological processes.

-

Anti-Neuroinflammation: MB has been shown to reduce neuroinflammation by inhibiting the activation of microglia and decreasing the production of pro-inflammatory cytokines.[1][2][3]

Mechanism of Action:

Methylene Blue's neuroprotective and cognitive-enhancing effects are multifactorial and primarily revolve around its influence on cellular energetics and redox state.

-

Enhancement of Mitochondrial Respiration: At low concentrations, MB acts as an alternative electron carrier in the mitochondrial electron transport chain (ETC). It can accept electrons from NADH and transfer them to cytochrome c, bypassing complexes I and III. This is particularly beneficial in conditions where these complexes are inhibited, helping to maintain ATP production and reduce the generation of reactive oxygen species (ROS).[4][5][6]

-

Antioxidant Properties: By improving the efficiency of the ETC, MB reduces electron leakage and subsequent ROS formation. It can also directly scavenge superoxide radicals.

-

Inhibition of Nitric Oxide Synthase (NOS) and Soluble Guanylate Cyclase (sGC): MB inhibits the activity of NOS, the enzyme responsible for producing nitric oxide (NO), and sGC, the primary receptor for NO.[7][8][9] This can be neuroprotective in conditions where excessive NO production contributes to neuronal damage.

-

Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): In models of hypoxia-reoxygenation injury, MB has been shown to stabilize HIF-1α, a key transcription factor in the cellular response to low oxygen. This is associated with increased glucose metabolism and the activation of pro-survival pathways.[10][11]

-

Inhibition of Tau Protein Aggregation: MB has been shown to inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease.[8]

Quantitative Data for Methylene Blue

| Parameter | Value | Context | Reference |

| IC50 (NO Synthase) | 5.3 µM (without SOD) | Purified NO synthase | [7][9] |

| 9.2 µM (with SOD) | [9] | ||

| IC50 (soluble Guanylate Cyclase) | ~60 µM | S-nitrosoglutathione-stimulated | [7][9] |

| IC50 (Tau Filament Formation) | 1.9 µM | In vitro | [12] |

| In Vivo Dosage (Rats) | 0.5 - 4 mg/kg (i.p.) | Neuroprotection, cognitive enhancement | [9][10][13] |

| In Vitro Concentration | 10 nM - 10 µM | Neuroprotection in cell culture | [14] |

Experimental Protocols

This protocol describes a method to assess the neuroprotective effects of Methylene Blue against glutamate-induced oxidative stress in the HT22 hippocampal neuronal cell line.[15][16][17]

Materials:

-

HT22 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

Methylene Blue (stock solution in sterile water or DMSO)

-

Glutamate (stock solution in sterile water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Calcein AM

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Methylene Blue Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of Methylene Blue (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Incubate for 2-4 hours.

-

Glutamate Insult: Add glutamate to the wells to a final concentration of 5-10 mM. Include a vehicle control group (no glutamate) and a glutamate-only control group.

-

Incubation: Incubate the cells for 12-24 hours.

-

Cell Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

-

Calcein AM Assay: Incubate cells with Calcein AM solution according to the manufacturer's instructions and measure fluorescence (excitation ~490 nm, emission ~515 nm).

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

This protocol outlines the use of Methylene Blue in a transient middle cerebral artery occlusion (MCAO) model in rats to assess its neuroprotective effects.[18][19]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Methylene Blue (0.5-1 mg/kg in sterile saline)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Nylon suture for occlusion

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Behavioral testing apparatus (e.g., neurological deficit score, rotarod)

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

-

MCAO Surgery: Induce focal cerebral ischemia by inserting a nylon suture into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 60-90 minutes).

-

Methylene Blue Administration: Administer Methylene Blue (e.g., 1 mg/kg, i.p.) at the time of reperfusion (removal of the suture) or at a specified time post-reperfusion. A vehicle control group should receive an equivalent volume of saline.

-

Behavioral Assessment: Conduct neurological deficit scoring at 24 and 48 hours post-MCAO. Other behavioral tests like the rotarod can be performed at later time points.

-

Infarct Volume Measurement: At a predetermined endpoint (e.g., 48 hours or 7 days post-MCAO), euthanize the animals and perfuse the brains. Section the brains and stain with 2% TTC solution to visualize the infarct area.

-

Data Analysis: Quantify the infarct volume using image analysis software. Analyze behavioral scores statistically.

This protocol describes the measurement of mitochondrial oxygen consumption in isolated mitochondria or cultured cells to assess the effect of Methylene Blue.[20][21][22][23][24]

Materials:

-

Isolated mitochondria or cultured neuronal cells

-

High-resolution respirometry system (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

-

Respiration buffer

-

Mitochondrial substrates (e.g., pyruvate, malate, succinate)

-

Methylene Blue

-

Mitochondrial inhibitors (e.g., rotenone, antimycin A)

Procedure:

-

Preparation: Prepare isolated mitochondria or seed cells in a microplate compatible with the respirometry system.

-

Assay Setup: Add the respiration buffer and substrates to the chamber or wells. Allow for equilibration and measurement of basal respiration.

-

Methylene Blue Addition: Inject Methylene Blue into the chamber or wells at the desired concentration (e.g., 0.1-2 µM).

-

Measurement: Continuously record the oxygen consumption rate.

-

Inhibitor Titration (optional): To further investigate the mechanism, sequentially add inhibitors of the electron transport chain complexes to dissect the effects of Methylene Blue.

-

Data Analysis: Calculate the oxygen consumption rates before and after the addition of Methylene Blue and any inhibitors.

Evans Blue (EB)

Evans Blue is an azo dye that binds tightly to serum albumin. Under normal physiological conditions, the albumin-EB complex does not cross the blood-brain barrier (BBB). Therefore, the presence of Evans Blue in the brain parenchyma is a reliable indicator of BBB disruption. Recent studies have also uncovered a direct neuroprotective role for Evans Blue.

Key Applications in Neurobiology:

-

Assessment of Blood-Brain Barrier (BBB) Permeability: This is the classical application of Evans Blue in neuroscience research.[25][26][27][28][29]

-

Neuroprotection in Ischemic Stroke: Evans Blue has been shown to have neuroprotective effects in animal models of ischemic stroke, independent of its use as a BBB marker.[30]

Mechanism of Action:

The neuroprotective mechanism of Evans Blue is linked to its interaction with purinergic signaling.

-

Inhibition of the P2X4 Receptor (P2X4R)/p38 Signaling Pathway: Evans Blue can inhibit the P2X4 receptor, an ATP-gated ion channel expressed on neurons and microglia. In the context of ischemic injury, excessive ATP release can lead to P2X4R overactivation, contributing to neuroinflammation and neuronal death. By inhibiting P2X4R, Evans Blue can suppress the downstream activation of the p38 MAP kinase pathway, thereby reducing neuroinflammation and apoptosis.[31][32]

Experimental Protocols

This protocol describes the use of Evans Blue to quantify BBB disruption in a rodent model.[25][26][27][28][29][33][34][35][36]

Materials:

-

Rodents (mice or rats)

-

Evans Blue solution (2% in sterile saline)

-

Anesthesia

-

Perfusion solution (saline)

-

Formamide or trichloroacetic acid (TCA) for dye extraction

-

Spectrophotometer or fluorometer

Procedure:

-

Evans Blue Injection: Inject the animal with 2% Evans Blue solution (4 ml/kg) via the tail vein or intraperitoneally. Allow the dye to circulate for 1-2 hours.

-

Perfusion: Anesthetize the animal and perform transcardial perfusion with saline until the perfusate is clear of blood.

-